

An In-depth Technical Guide to (4-(3-(Dimethylamino)propoxy)phenyl)methanol

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Compound of Interest

Compound Name: (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Cat. No.: B151614

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for the specific compound **(4-(3-(Dimethylamino)propoxy)phenyl)methanol**. This guide provides a comprehensive overview of its known basic properties and presents hypothetical, yet plausible, experimental protocols and biological activities based on established principles of organic chemistry and the known pharmacology of structurally related molecules. This information is intended for research and development purposes and should be used as a guideline for further investigation.

Core Properties

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is a substituted aromatic alcohol with potential applications in pharmaceutical research, particularly in the fields of neuroscience and psychiatry. Its chemical structure, featuring a phenylmethanol core with a dimethylaminopropoxy substituent, suggests potential interactions with various biological targets.

Table 1: Physicochemical Properties of **(4-(3-(Dimethylamino)propoxy)phenyl)methanol**

Property	Value	Source
CAS Number	426831-08-5	[1]
Molecular Formula	C ₁₂ H ₁₉ NO ₂	[1]
Molecular Weight	209.29 g/mol	[1]
Purity	Typically ≥97%	[1]

Hypothetical Experimental Protocols

Due to the absence of specific published experimental procedures for **(4-(3-(Dimethylamino)propoxy)phenyl)methanol**, the following protocols are proposed based on standard organic synthesis and analysis techniques for analogous compounds.

Synthesis

A plausible synthetic route to **(4-(3-(Dimethylamino)propoxy)phenyl)methanol** involves a two-step process starting from 4-hydroxybenzaldehyde.

Step 1: Alkylation of 4-hydroxybenzaldehyde

This step involves the etherification of the phenolic hydroxyl group of 4-hydroxybenzaldehyde with 3-dimethylamino-1-propyl chloride.

- Materials: 4-hydroxybenzaldehyde, 3-dimethylamino-1-propyl chloride hydrochloride, potassium carbonate (K₂CO₃), acetone.
- Procedure:
 - To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous K₂CO₃ (2.5 eq) and 3-dimethylamino-1-propyl chloride hydrochloride (1.2 eq).
 - Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

- Concentrate the filtrate under reduced pressure to obtain crude 4-(3-(dimethylamino)propoxy)benzaldehyde.

Step 2: Reduction of the Aldehyde

The aldehyde functional group of the intermediate is then reduced to a primary alcohol.

- Materials: 4-(3-(dimethylamino)propoxy)benzaldehyde, sodium borohydride (NaBH_4), methanol.
- Procedure:
 - Dissolve the crude 4-(3-(dimethylamino)propoxy)benzaldehyde in methanol.
 - Cool the solution to 0°C in an ice bath.
 - Slowly add NaBH_4 (1.5 eq) portion-wise, maintaining the temperature below 10°C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
 - Quench the reaction by the slow addition of water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude product.

Purification

The crude **(4-(3-(Dimethylamino)propoxy)phenyl)methanol** can be purified using standard chromatographic techniques.

- Method: Flash column chromatography on silica gel.
- Eluent System: A gradient of dichloromethane (DCM) and methanol (MeOH), starting with 100% DCM and gradually increasing the polarity with MeOH (e.g., up to 10% MeOH).
- Procedure:

- Dissolve the crude product in a minimal amount of DCM.
- Load the solution onto a silica gel column pre-equilibrated with the starting eluent.
- Elute the column with the gradient solvent system.
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain purified **(4-(3-(Dimethylamino)propoxy)phenyl)methanol**.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include aromatic protons (doublets in the range of 6.8-7.3 ppm), a singlet for the benzylic CH_2OH protons (around 4.5 ppm), triplets for the OCH_2 and NCH_2 protons of the propoxy chain, a multiplet for the central CH_2 of the propoxy chain, and a singlet for the $\text{N}(\text{CH}_3)_2$ protons (around 2.2 ppm).
 - ^{13}C NMR: Aromatic carbons, the benzylic carbon (around 65 ppm), carbons of the propoxy chain, and the N-methyl carbons would be observed.
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 210.15.

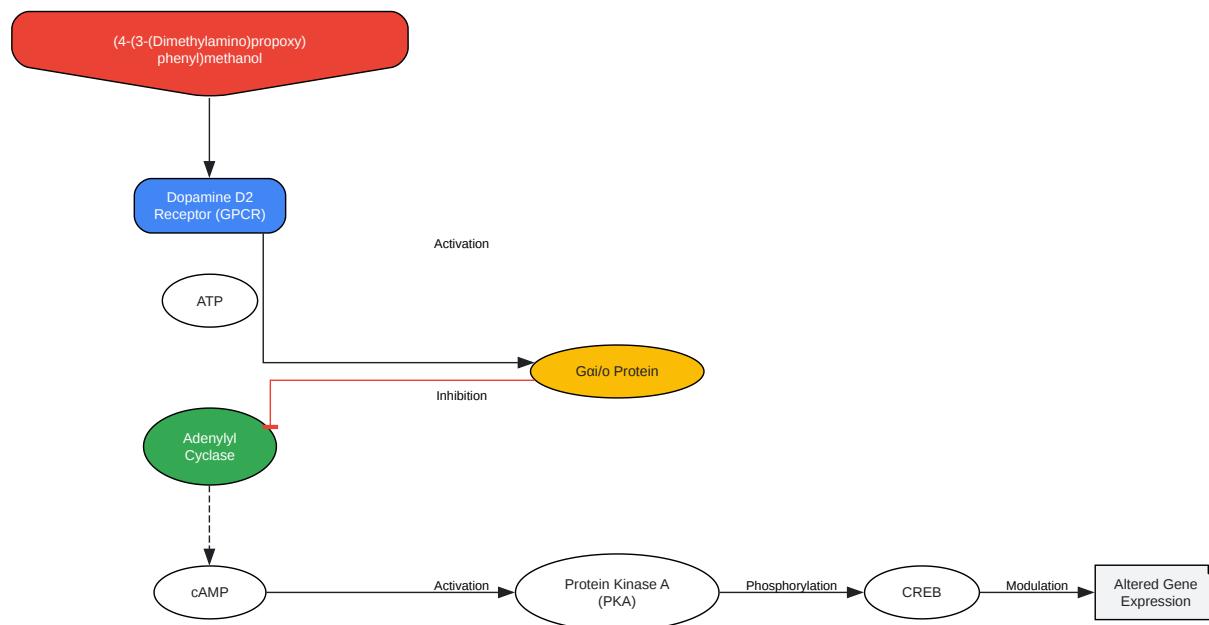
Potential Biological Activities and Signaling Pathways (Hypothetical)

The chemical structure of **(4-(3-(Dimethylamino)propoxy)phenyl)methanol**, featuring an aminoalkoxy phenyl moiety, is present in numerous biologically active compounds. Therefore, it is plausible that this compound may exhibit activity at various G-protein coupled receptors

(GPCRs), such as serotonin, dopamine, and adrenergic receptors, which are key targets in the central nervous system.[2][3][4][5][6][7][8][9][10][11]

Postulated Mechanism of Action at a G-Protein Coupled Receptor

Based on its structural similarity to known GPCR ligands, a hypothetical mechanism of action could involve its binding to the orthosteric or an allosteric site of a receptor, such as a dopamine D2 receptor, thereby modulating downstream signaling cascades.[2][3]



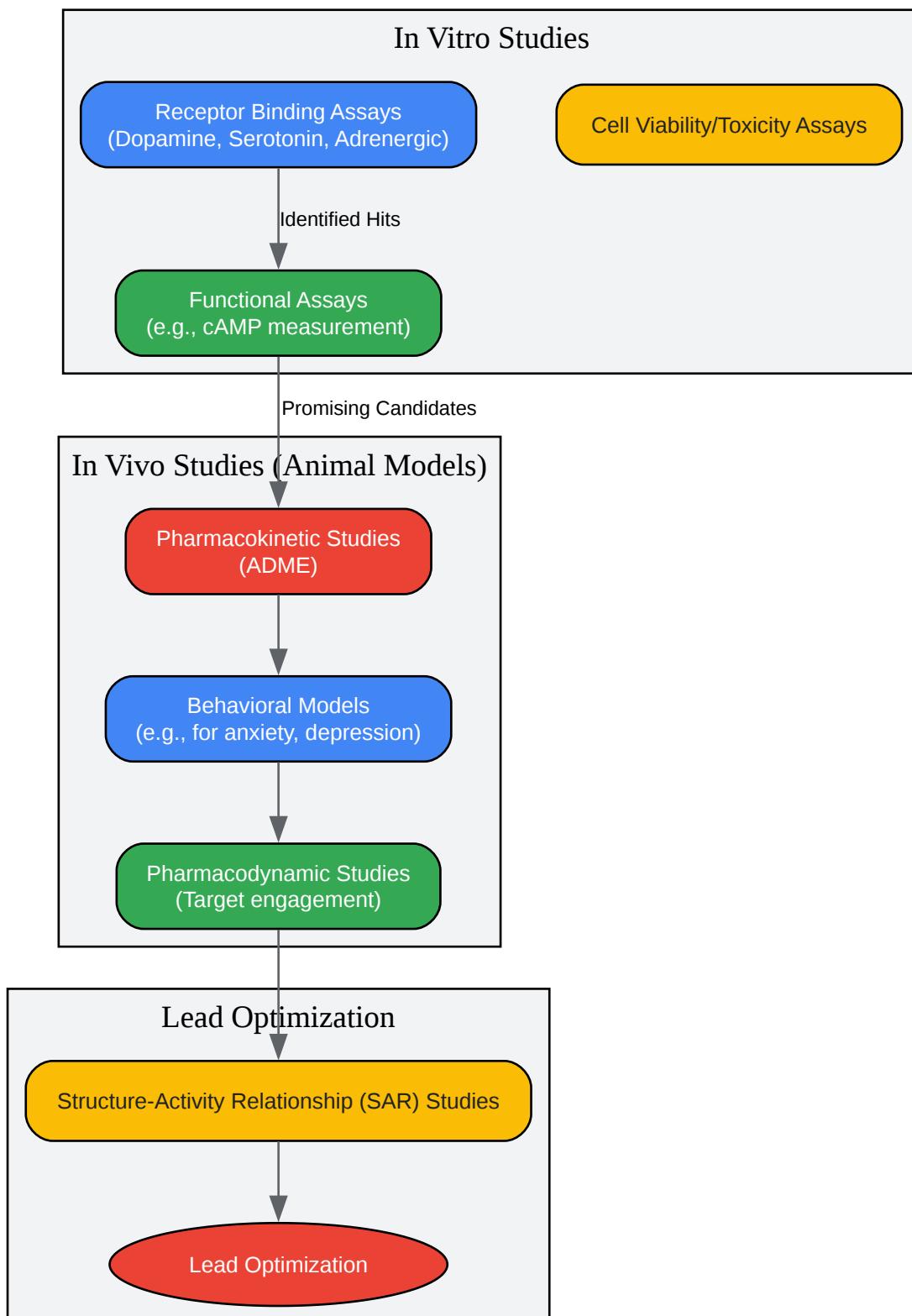
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Caption: Hypothetical signaling pathway of **(4-(3-(Dimethylamino)propoxy)phenyl)methanol** at the Dopamine D2 Receptor.

This diagram illustrates a potential inhibitory action on adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB.

Proposed Experimental Workflow for Biological Evaluation

To investigate the hypothetical biological activities of **(4-(3-(Dimethylamino)propoxy)phenyl)methanol**, a systematic experimental workflow is proposed.

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References

- 1. chemuniverse.com [chemuniverse.com]
- 2. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. acnp.org [acnp.org]
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